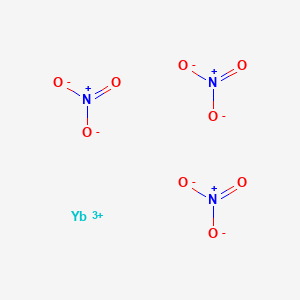
4-Hydroxymandelonitrile
Overview
Description
Synthesis Analysis
The synthesis of enantiopure cyanohydrins, such as 4-Hydroxymandelonitrile, can be efficiently catalyzed by hydroxynitrile lyases. These enzymes are employed in the synthesis of key synthons for a variety of important chemicals. Notably, hydroxynitrile lyases partially purified from Prunus dulcis seeds have shown promising potential in the synthesis of (R)-mandelonitrile and related compounds, demonstrating high yield and enantiopurity (Yıldırım, Tükel, & Alagöz, 2014). Furthermore, microbial cell factories, such as engineered Escherichia coli, have been utilized for the production of 4-Hydroxymandelic acid, indicating a biotechnological approach to synthesizing related compounds (Fei-Fei, Zhao, Li, Qiao, & Zhao, 2016).
Molecular Structure Analysis
The molecular structure of 4-Hydroxymandelonitrile and its derivatives has been extensively studied, revealing insights into the enzymatic mechanisms involved in their synthesis. Studies on hydroxynitrile lyases, such as those from wild apricot (Prunus armeniaca), highlight the enzyme's role in the synthesis of enantiopure mandelonitrile with high selectivity and efficiency, emphasizing the significance of molecular structure in enzymatic catalysis (Asif & Bhalla, 2017).
Chemical Reactions and Properties
Hydroxynitrile lyases catalyze the decomposition of cyanohydrins, including 4-Hydroxymandelonitrile, into carbonyl compounds and hydrogen cyanide. This reaction underlines the versatility of these enzymes in both the synthesis and breakdown of cyanohydrins, demonstrating their potential in industrial applications for the production of enantiopure compounds (Hajnal et al., 2013).
Physical Properties Analysis
The physical properties of 4-Hydroxymandelonitrile derivatives have been explored to understand their stability and reactivity. The study of hydroxynitrile lyases from cyanogenic millipedes, for example, revealed enzymes with high specific activity and stability, offering insights into the physical properties that contribute to their catalytic efficiency (Yamaguchi et al., 2018).
Chemical Properties Analysis
Research on hydroxynitrile lyases and related enzymes has elucidated the chemical properties essential for the synthesis of 4-Hydroxymandelonitrile and its derivatives. The biochemical and structural characterization of these enzymes highlights their role in facilitating the cleavage and synthesis of cyanohydrins, reflecting the complex chemical properties underlying these reactions (Hussain et al., 2012).
Scientific Research Applications
1. Synthesis in Aqueous-Organic Biphasic Stirred Tank Batch Reactor
- Summary of the Application: The conversion of 4-hydroxybenzaldehyde into ®-4-hydroxymandelonitrile, catalyzed by Prunus amygdalus hydroxynitrile lyase, was carried out in a biphasic system of aqueous buffer (pH 5.5) and methyl tert-butyl ether .
- Methods of Application or Experimental Procedures: The process model consists of a description of the reaction kinetics, mass transfer kinetics and the mass balances for both the aqueous and the organic phase . The optimum aqueous phase volume fraction and required enzyme concentration were calculated at a temperature of 20°C for a batch operated stirred tank reactor .
- Results or Outcomes: According to the process model, it was possible to convert 90% of the 4-hydroxybenzaldehyde into ®-4-hydroxymandelonitrile with 95% enantiomeric excess . The price optimum for this reaction was found at an aqueous phase volume of 17% of the total volume .
2. Inhibitory Effect on α-Glucosidase
- Summary of the Application: 4-Hydroxymandelonitrile was found to have a relatively good inhibitory effect on α-glucosidase, indicating that it may play a role in hypoglycemic functions .
- Methods of Application or Experimental Procedures: The inhibitory effect of 4-Hydroxymandelonitrile on α-glucosidase was discovered through metabolome analysis .
- Results or Outcomes: The results suggest that 4-Hydroxymandelonitrile may contribute to the hypoglycemic functions of Polygonatum cyrtonema .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-hydroxy-2-(4-hydroxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOOPXDSCKBLFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926975 | |
| Record name | Hydroxy(4-hydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxymandelonitrile | |
CAS RN |
13093-65-7, 6851-36-1 | |
| Record name | α,4-Dihydroxybenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13093-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxymandelonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxy(4-hydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-4-Hydroxymandelonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














